molecular formula C17H14N4O2 B11590435 2-(Phenoxymethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-(Phenoxymethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11590435
M. Wt: 306.32 g/mol
InChI Key: AFVAAXJKUMQRQI-UHFFFAOYSA-N
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Description

2-(PHENOXYMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of phenoxy, pyridinyl, and oxazole groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENOXYMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The phenoxy and pyridinyl groups are introduced through nucleophilic substitution and coupling reactions, respectively. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(PHENOXYMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-(PHENOXYMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(PHENOXYMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridinyl)ethanamine: Shares the pyridinyl group but differs in the overall structure and functional groups.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar in having a pyridine ring but with different substituents and biological activities.

Uniqueness

2-(PHENOXYMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-(phenoxymethyl)-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H14N4O2/c18-9-15-17(20-11-13-5-4-8-19-10-13)23-16(21-15)12-22-14-6-2-1-3-7-14/h1-8,10,20H,11-12H2

InChI Key

AFVAAXJKUMQRQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=C(O2)NCC3=CN=CC=C3)C#N

Origin of Product

United States

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